Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B8475525 4-Hydroxy-4-(pyridin-3-yl)tetrahydropyran

4-Hydroxy-4-(pyridin-3-yl)tetrahydropyran

Cat. No. B8475525
M. Wt: 179.22 g/mol
InChI Key: MMOQXYVMROZXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673908B2

Procedure details

According to Reference Example 8-23, by use of toluene (3.3+1.1 mL), n-butyllithium (a 2.77 mol/L solution in hexane, 1.24 mL, 2.28 mmol), 3-bromopyridine (300 μL, 3.12 mmol), tetrahydrofuran (1.1 mL) and tetrahydropyran-4-one (345 μL, 3.74 mmol), the mixture was stirred and reacted at 0° C. for 2 hours. Then, purification by silica gel column chromatography (chloroform/methanol=19/1) was performed to give 4-hydroxy-4-(pyridin-3-yl)tetrahydropyran (Compound DF) (167 mg, yield: 30%).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 μL
Type
reactant
Reaction Step Four
Quantity
345 μL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.1 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C([Li])CCC.Br[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[O:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1>CCCCCC.O1CCCC1>[OH:26][C:23]1([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[CH2:24][CH2:25][O:20][CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 μL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Five
Name
Quantity
345 μL
Type
reactant
Smiles
O1CCC(CC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
1.1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, purification by silica gel column chromatography (chloroform/methanol=19/1)

Outcomes

Product
Name
Type
product
Smiles
OC1(CCOCC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.